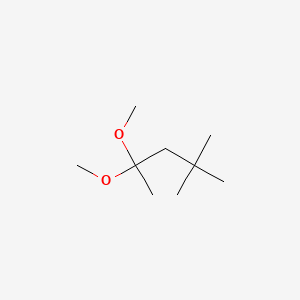![molecular formula C11H11BrO2 B6175959 2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid, Mixture of diastereomers CAS No. 1784061-70-6](/img/new.no-structure.jpg)
2-[(3-bromophenyl)methyl]cyclopropane-1-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound that consists of a cyclopropane ring with a carboxylic acid group and a bromophenyl group attached to it. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation and Cyclization: Starting with 3-bromobenzoic acid, the compound can be cyclized using a suitable reagent to form the cyclopropane ring.
Grignard Reaction: A Grignard reagent derived from 3-bromobenzene can be reacted with cyclopropanecarboxylic acid chloride to form the desired compound.
Diels-Alder Reaction: A Diels-Alder reaction involving a suitable diene and dienophile can be used to construct the cyclopropane ring with the bromophenyl group attached.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives such as esters and amides.
Reduction: Production of alcohols and other reduced forms of the carboxylic acid.
Substitution: Formation of substituted phenyl compounds with different functional groups.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Application in the development of new materials and chemical processes, such as catalysts and polymer additives.
Mechanism of Action
The mechanism by which 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
3-Bromophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
2-(3-Bromophenyl)ethanoic Acid: Similar phenyl group but with a different ring structure.
3-Bromophenylacetic Acid: Similar to the target compound but without the cyclopropane ring.
Uniqueness: 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is unique due to its combination of the cyclopropane ring and the bromophenyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
1784061-70-6 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



